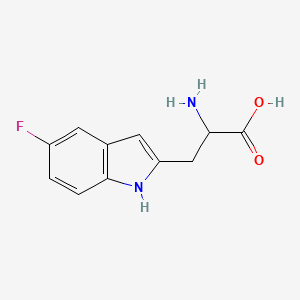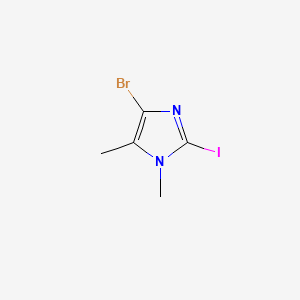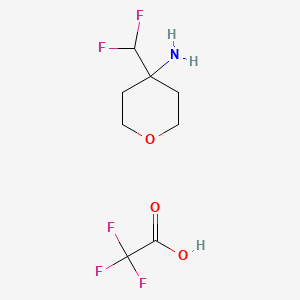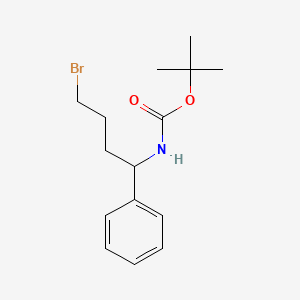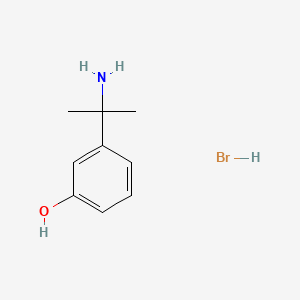
3-(2-Aminopropan-2-yl)phenolhydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Aminopropan-2-yl)phenolhydrobromide is an organic compound with the molecular formula C9H14BrNO It is a derivative of phenol and contains an amino group attached to a propan-2-yl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminopropan-2-yl)phenolhydrobromide typically involves the reaction of 3-(2-aminopropan-2-yl)phenol with hydrobromic acid. The reaction conditions generally include:
Starting Materials: 3-(2-aminopropan-2-yl)phenol and hydrobromic acid.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure to ensure the formation of the hydrobromide salt.
Purification: The product is purified through recrystallization or other suitable methods to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The key steps include:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Continuous Flow: The reaction mixture is continuously processed to ensure consistent product quality.
Purification and Quality Control: Advanced purification techniques and quality control measures are employed to ensure the final product meets industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Aminopropan-2-yl)phenolhydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The amino and phenol groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: Amines or alcohols.
Substitution: Alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
3-(2-Aminopropan-2-yl)phenolhydrobromide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(2-Aminopropan-2-yl)phenolhydrobromide involves its interaction with specific molecular targets and pathways. The amino and phenol groups play a crucial role in its activity, allowing it to:
Bind to Enzymes: The compound can interact with enzymes, affecting their activity and function.
Modulate Receptors: It may bind to receptors on cell surfaces, influencing cellular signaling pathways.
Alter Cellular Processes: The compound can affect various cellular processes, such as gene expression and protein synthesis.
Vergleich Mit ähnlichen Verbindungen
3-(2-Aminopropan-2-yl)phenolhydrobromide can be compared with other similar compounds, such as:
3-(2-Aminopropan-2-yl)aniline: Similar structure but with an aniline group instead of a phenol group.
3-(2-Aminopropan-2-yl)phenol: The base compound without the hydrobromide salt.
2-Amino-1-propanol: A simpler structure with an amino group attached to a propanol backbone.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of both amino and phenol groups allows for diverse chemical reactivity and interactions with biological targets.
Eigenschaften
Molekularformel |
C9H14BrNO |
|---|---|
Molekulargewicht |
232.12 g/mol |
IUPAC-Name |
3-(2-aminopropan-2-yl)phenol;hydrobromide |
InChI |
InChI=1S/C9H13NO.BrH/c1-9(2,10)7-4-3-5-8(11)6-7;/h3-6,11H,10H2,1-2H3;1H |
InChI-Schlüssel |
VFMWFDNLQALAJS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1=CC(=CC=C1)O)N.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


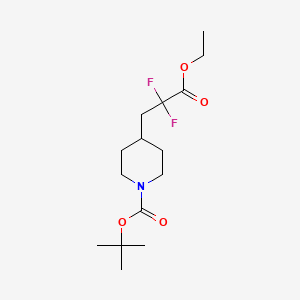
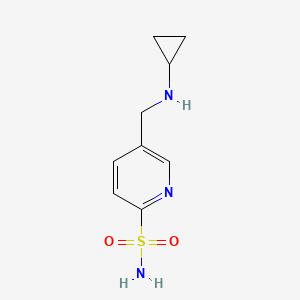
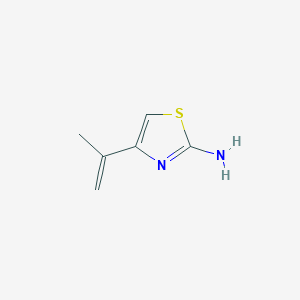

![Tert-butyl4-[4-(trifluoromethanesulfonyloxy)pyrimidin-2-yl]-1,4-diazepane-1-carboxylate](/img/structure/B13571122.png)
![2-[(2-chloro-3-methylquinolin-6-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13571126.png)
![tert-butyl N-[(1S)-1-{6-bromoimidazo[1,2-a]pyridin-2-yl}ethyl]carbamate](/img/structure/B13571143.png)
